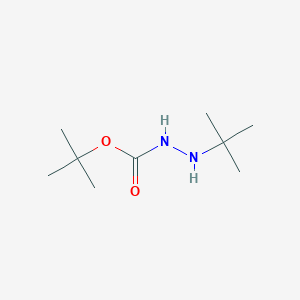

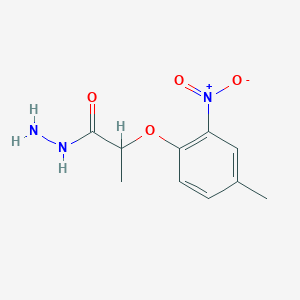

Tert-butyl N-(tert-butylamino)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-(tert-butylamino)carbamate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general class of compounds to which tert-butyl N-(tert-butylamino)carbamate belongs. These derivatives are often used as intermediates in organic synthesis and have applications in the development of pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which involves an iodolactamization as a key step . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite complex, as seen in the synthesis of a carbocyclic analogue of a protected β-D-2-deoxyribosylamine, where the crystal structure confirmed the relative substitution of the cyclopentane ring . The molecular structure is crucial for the compound's reactivity and its potential applications in the synthesis of target molecules.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are involved in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines, another related class of compounds, are versatile intermediates for the asymmetric synthesis of amines . These reactions demonstrate the functional utility of tert-butyl carbamate derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, aramids with main-chain triphenylamine and pendent 3,6-di-tert-butylcarbazole units exhibit high thermal stability, solubility in polar solvents, and electrochromic properties . These properties are essential for their application in materials science and electronics. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the importance of optimizing synthetic methods to achieve high yields and purity, which are critical for the practical application of these compounds .

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, including compounds with tert-butyl groups, are used in industrial products to prevent oxidation. Their environmental presence, human exposure, and potential toxicity have been studied extensively. These compounds, found in indoor dust, air particulates, and water bodies, may pose risks due to their hepatic toxicity and endocrine-disrupting effects. Future research should focus on reducing environmental pollution by developing antioxidants with lower toxicity and migration potential (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether in Environmental Remediation

Methyl tert-butyl ether (MTBE), a compound related to tert-butyl groups, is used as a gasoline additive. Its environmental release has raised concerns, leading to studies on its decomposition using cold plasma reactors. Such research demonstrates the potential for innovative methods to decompose and convert MTBE, contributing to environmental remediation efforts (Hsieh et al., 2011).

Microbial Degradation of Fuel Oxygenates

Fuel oxygenates like MTBE and tert-butyl alcohol (TBA) are subject to microbial degradation under various conditions. This research is crucial for understanding the biodegradability of such compounds in soil and groundwater, influencing the development of bioremediation strategies for contaminated sites (Schmidt et al., 2004).

Applications in Nonchromatographic Bioseparation Processes

Tert-butyl groups are part of various bioactive molecules with potential applications in food, cosmetics, and medicine. Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, is gaining attention for its efficiency in separating and purifying these molecules. This highlights the versatility of tert-butyl-containing compounds in bioseparation and purification processes (Yan et al., 2018).

Synthesis of N-heterocycles via Sulfinimines

Tert-butanesulfinamide, a chiral auxiliary, is extensively used in the asymmetric synthesis of amines and N-heterocycles, including piperidines, pyrrolidines, and azetidines. This showcases the application of tert-butyl-related compounds in the synthesis of structurally diverse molecules with potential therapeutic applications (Philip et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-(tert-butylamino)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGJHICBSSSEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396199 |

Source

|

| Record name | tert-Butyl 2-tert-butylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(tert-butylamino)carbamate | |

CAS RN |

60295-52-5 |

Source

|

| Record name | tert-Butyl 2-tert-butylhydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)